molecular formula C9H10ClN B079950 N-Allyl-4-chloroaniline CAS No. 13519-80-7

N-Allyl-4-chloroaniline

Cat. No. B079950
CAS RN: 13519-80-7
M. Wt: 167.63 g/mol
InChI Key: MFBBLCDOQHNWPL-UHFFFAOYSA-N
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Description

N-Allyl-4-chloroaniline is a derivative of 4-Chloroaniline, an organochlorine compound with the formula ClC6H4NH2 . It is formed through allylation in the presence of ultrasonication . This compound is a precursor for bioactive compounds containing indole and dihydroindole nucleus .


Synthesis Analysis

The synthesis of N-Allyl-4-chloroaniline involves the N-allylation of 4-chloroaniline . The process is accelerated and the monoallylated:diallylated ratio is maximized using an ultrasound (US) methodology . The factors evaluated in the synthesis include temperature, quantity of reagents (allyl bromide and K2CO3), reaction time, and methodology (conventional or US) .


Molecular Structure Analysis

The molecular structure of N-Allyl-4-chloroaniline is derived from 4-Chloroaniline, which has the formula ClC6H4NH2 . The allylation process adds an allyl group to the molecule .


Chemical Reactions Analysis

N-Allyl-4-chloroaniline can undergo several reactions. It can participate in the Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines . It can also undergo the Mannich reaction with aldehydes and cyclic ketones to form β-amino carbonyl compounds .

Scientific Research Applications

  • Ultrasonic Methodology for Allylation : N-allylanilines, like N-Allyl-4-chloroaniline, are crucial for synthesizing bioactive compounds with indole and dihydroindole nuclei. A study explored the N-allylation of 4-chloroaniline using ultrasound (US) to accelerate the process and maximize yield. The US methodology showed significant improvement in reaction rate, offering a faster and more efficient approach compared to conventional methods (Nascimento & Fernandes, 2016).

  • Photoinduced Ionic Meerwein Arylation : Another research involved the irradiation of 4-chloroaniline in polar solvents, leading to the formation of triplet phenyl cations, which were then trapped by alkenes to yield arylated products. This study provided insights into the photochemistry of 4-chloroaniline and its derivatives, which are significant in the context of organic synthesis (Mella et al., 2001).

  • Biodegradation in Polluted Aquifers : Chloroaniline compounds, including N-Allyl-4-chloroaniline, have been studied for their biodegradation in methanogenic aquifers. The research found that these compounds can be biologically dehalogenated, suggesting novel bioremediation approaches for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).

  • Electrochemical Oxidation : A study on the electrochemical oxidation of chloroanilines, including 4-chloroaniline, in acetonitrile solution revealed insights into the oxidation mechanism and product formation. This research is important for understanding the chemical behavior of chloroanilines under electrochemical conditions (Kádár et al., 2001).

  • Solar Arylations : The use of solar irradiation for the arylation of 4-chloroanilines was explored as a convenient, environmentally friendly, and metal-free methodology. This study demonstrated the feasibility of using solar energy for organic transformations, offering a sustainable alternative to traditional methods (Dichiarante et al., 2010).

Safety And Hazards

4-Chloroaniline, the parent compound of N-Allyl-4-chloroaniline, is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is classified as a carcinogen .

properties

IUPAC Name

4-chloro-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBBLCDOQHNWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291104
Record name N-Allyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-4-chloroaniline

CAS RN

13519-80-7
Record name NSC73155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Allyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LFS Nascimento, JPS Fernandes - Green Processing and Synthesis, 2017 - degruyter.com
… In this paper, we aimed to synthesize the N-allyl-4-chloroaniline (Figure 1) with the maximum … Figure 1: Scheme of synthesis of N-allyl-4-chloroaniline and the byproduct N,N-diallyl-4-…
Number of citations: 7 www.degruyter.com
I Mahmudov, Y Demir, Y Sert, Y Abdullayev… - Arabian Journal of …, 2022 - Elsevier
… When N-allyl-4-chloroaniline (1a) compared to N-allyl-2-chloroaniline (1d), it showed 3.14 times more inhibition (K i : 202.12 ± 16.21 nM). The addition of the chlorine group to the orto-…
Number of citations: 59 www.sciencedirect.com
W Li, C Liu, H Zhang, K Ye, G Zhang… - Angewandte …, 2014 - Wiley Online Library
… Interestingly, N-allyl-4-chloroaniline underwent the carbonylation reaction with a yield of 88 % (2 f). Various substituents such as F, Cl, and Br were also found to be compatible (2 e–g), …
Number of citations: 143 onlinelibrary.wiley.com
Y Ma, ZY Tian, SY Zheng, CP Zhang - Synthesis, 2022 - thieme-connect.com
Cyclopropyldiphenylsulfonium salt, a famous ylide precursor previously extensively employed in the preparation of cyclic compounds, has been successfully utilized as an efficient …
Number of citations: 1 www.thieme-connect.com
VA Rassadin, AA Tomashevskiy, VV Sokolov, A Ringe… - 2009 - Wiley Online Library
N‐(2,3‐Dibromopropyl)‐ and N‐(3,4‐dibromobutyl)(methoxycarbonyl)methanesulfanilides upon treatment with potassium carbonate in DMF furnish methyl 3‐aryl‐2,2‐dioxo‐2‐thia‐3‐…
B Schmidt, S Krehl, E Jablowski - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
An assisted tandem catalytic transformation of diallyl amines and diallyl ethers into N-aryl pyrroles and furans, respectively, is described. The sequence relies on ring closing metathesis …
Number of citations: 50 pubs.rsc.org
S Kawamura, K Dosei, E Valverde… - The Journal of …, 2017 - ACS Publications
… The reaction of N-allyl-4-chloroaniline 1o was carried out on a 0.20 mmol scale according to general procedure B. The desired compound was obtained as a colorless oil (47 mg, 70% …
Number of citations: 37 pubs.acs.org
JR Marshall, JN O'Brien… - Available at SSRN …, 2019 - papers.ssrn.com
Copper (II)-catalyzed oxidative cross-couplings of aryl boronic acids with aryl-and alkylamines have been accomplished across a range of substrates in the presence of a ruthenium (II)-…
Number of citations: 4 papers.ssrn.com
J O'Brien, A Wommack - 2019 - scholar.archive.org
… N-Allyl-4-chloroaniline (23).The general procedure was followed using Ru(bpy)3(PF6)2 (0.0086 g, 0.010 mmol, 1.0 mol%), Cu(acac)2 (0.0262 g, 0.100 mmol, 10 mol%), 4chloroboronic …
Number of citations: 0 scholar.archive.org
Z Garlets - 2017 - deepblue.lib.umich.edu
This thesis describes the development of new metal-mediated chemical reactions which enable the rapid construction of stereocontrolled heterocycles. The reactions proceed by …
Number of citations: 0 deepblue.lib.umich.edu

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